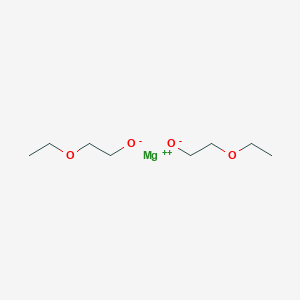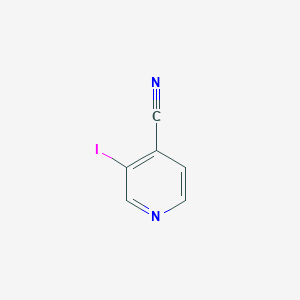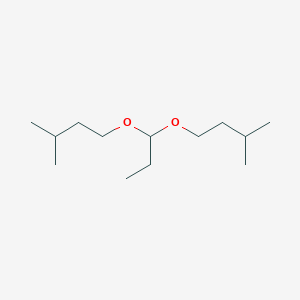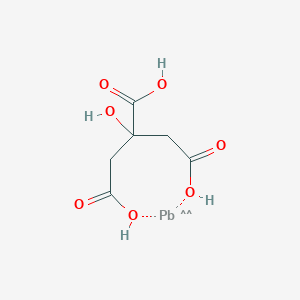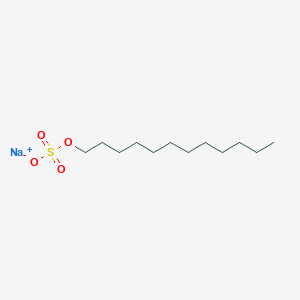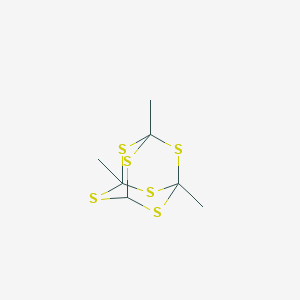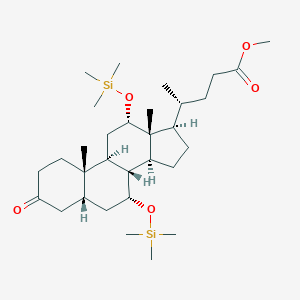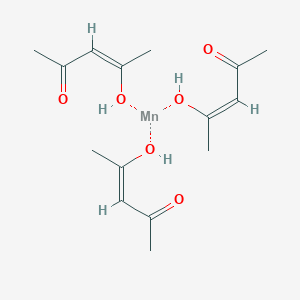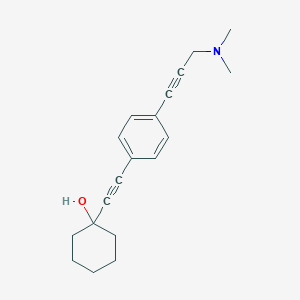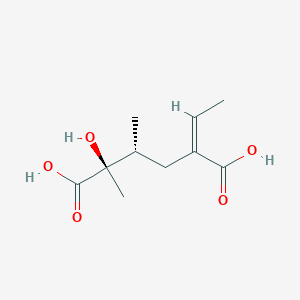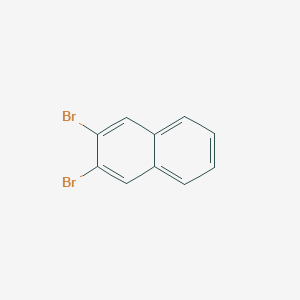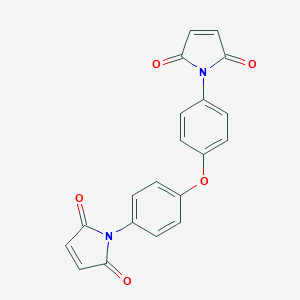
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDP is a heterocyclic compound that contains two pyrrole rings connected by an ether linkage.
Wirkmechanismus
The mechanism of action of Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether in cancer and bacterial infections is not fully understood. However, studies have shown that Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In bacterial infections, Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether can disrupt the bacterial cell membrane, leading to cell death.
Biochemische Und Physiologische Effekte
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been shown to exhibit low toxicity and good biocompatibility in vitro and in vivo. In addition, Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been shown to have good stability in various biological environments, such as blood and serum. These properties make Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether a promising candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether in lab experiments is its ease of synthesis. Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether can be synthesized using various methods, as mentioned earlier. Another advantage is its low toxicity and good biocompatibility, making it suitable for use in biological experiments. However, one limitation is the lack of understanding of its mechanism of action in cancer and bacterial infections, which hinders its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether. One direction is to further investigate its mechanism of action in cancer and bacterial infections. Another direction is to explore its potential as a diagnostic tool for the detection of cancer and bacterial infections. Additionally, the development of novel synthesis methods for Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether and its derivatives could lead to the discovery of new applications in various fields.
Synthesemethoden
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether can be synthesized using various methods, such as Suzuki-Miyaura coupling, Ullmann coupling, and Sonogashira coupling. The Suzuki-Miyaura coupling method involves the reaction of 2,5-dibromopyrrole with 4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)phenylboronic acid in the presence of a palladium catalyst. The Ullmann coupling method involves the reaction of 2,5-dibromopyrrole with 4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)phenol in the presence of copper powder. The Sonogashira coupling method involves the reaction of 2,5-dibromopyrrole with 4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)iodobenzene in the presence of a palladium catalyst and copper iodide.
Wissenschaftliche Forschungsanwendungen
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been extensively studied for its potential applications in various fields, such as organic electronics, optoelectronics, and biomedicine. In organic electronics, Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been used as a building block for the synthesis of organic semiconductors. In optoelectronics, Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been used as a fluorescent probe for the detection of metal ions. In biomedicine, Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been studied for its potential as a therapeutic agent for the treatment of cancer and bacterial infections.
Eigenschaften
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)27-16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJRVZIYCCJCRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC3=CC=C(C=C3)N4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51122-18-0 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1,1′-(oxydi-4,1-phenylene)bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51122-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
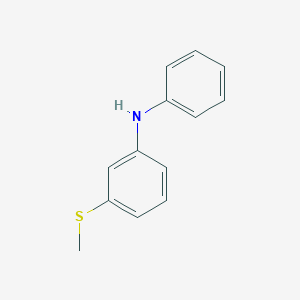
![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
